molecular formula C40H53ClO4 B14650121 4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate CAS No. 50687-60-0

4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate

Cat. No.: B14650121
CAS No.: 50687-60-0
M. Wt: 633.3 g/mol
InChI Key: ZNHPQFSFFRZHQG-UHFFFAOYSA-N
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Description

4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate is an organic compound with a complex structure It is characterized by the presence of an octylphenyl group, a chloro group, and a dodecylbenzoyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate typically involves multiple steps. One common method includes the esterification of 4-chloro-2-hydroxybenzoic acid with 4-dodecylbenzoyl chloride in the presence of a base such as pyridine. This is followed by the alkylation of the resulting ester with 4-octylphenyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate is unique due to its specific combination of functional groups and the length of its alkyl chains.

Properties

CAS No.

50687-60-0

Molecular Formula

C40H53ClO4

Molecular Weight

633.3 g/mol

IUPAC Name

(4-octylphenyl) 2-chloro-4-(4-dodecylbenzoyl)oxybenzoate

InChI

InChI=1S/C40H53ClO4/c1-3-5-7-9-11-12-13-14-16-18-19-32-21-25-34(26-22-32)39(42)45-36-29-30-37(38(41)31-36)40(43)44-35-27-23-33(24-28-35)20-17-15-10-8-6-4-2/h21-31H,3-20H2,1-2H3

InChI Key

ZNHPQFSFFRZHQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCCCCC)Cl

Origin of Product

United States

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